WWL123
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-30(19-20-7-5-10-24(17-20)21-8-3-2-4-9-21)28(32)33-26-12-6-11-25(18-26)22-13-15-23(16-14-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMMESWNJMOPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Pharmacological Properties of WWL123
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL123 is a potent, selective, and brain-penetrant inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, preclinical efficacy in seizure models, and its effects on the endocannabinoid system. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to support further research and development of this compound.
Introduction
This compound is a carbamate-based small molecule that has emerged as a valuable tool for studying the physiological roles of ABHD6.[1][2][3] ABHD6 is a serine hydrolase that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical signaling lipid in the central nervous system.[1] By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby modulating neurotransmission.[4] This mechanism of action has positioned this compound as a promising lead compound for the development of therapeutics for neurological disorders, particularly epilepsy.[4][5]
Mechanism of Action
This compound exerts its pharmacological effects primarily through the selective inhibition of ABHD6. This inhibition leads to an accumulation of the endocannabinoid 2-AG in the brain.[4] The elevated levels of 2-AG then act as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission.[6][7] Notably, the antiepileptic effects of this compound are dependent on GABA-A receptor signaling but are independent of the canonical cannabinoid receptors, CB1 and CB2.
Signaling Pathway
The signaling cascade initiated by this compound is depicted in the following diagram:
Pharmacological Data
In Vitro Activity
| Parameter | Value | Reference |
| Target | α/β-hydrolase domain 6 (ABHD6) | |
| IC50 | 0.43 µM | [3] |
| Selectivity | >10-fold selective for ABHD6 over a panel of ~35 other serine hydrolases | [1] |
In Vivo Efficacy in Seizure Models
This compound has demonstrated significant antiepileptic effects in preclinical mouse models.
| Seizure Model | Animal Model | This compound Dose | Key Findings | Reference |
| Pentylenetetrazole (PTZ)-induced seizures | Healthy mice | 50 mg/kg | Blocked seizure-related mortality; Reduced severity of seizure behaviors; Reduced number of generalized tonic-clonic seizures; Reduced frequency of myoclonic seizures. | [1] |
| Spontaneous behavioral seizures | R6/2 mice (Huntington's disease model) | Not specified | Blocked the incidence of spontaneous behavioral seizures. | [1] |
Experimental Protocols
In Vitro Serine Hydrolase Inhibition Assay (Competitive Activity-Based Protein Profiling)
This protocol is adapted from Bachovchin et al., 2010.[8]
-
Proteome Preparation: Mouse brain membrane fractions are prepared by homogenization and ultracentrifugation.
-
Inhibitor Incubation: Proteomes are incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-rhodamine probe (FP-rhodamine), is added and incubated for 30 minutes at room temperature.
-
SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence to visualize active serine hydrolases.
-
Data Analysis: The intensity of the fluorescent bands corresponding to specific hydrolases is quantified. The IC50 value for ABHD6 inhibition by this compound is determined by measuring the concentration of this compound required to reduce the fluorescent signal of the ABHD6 band by 50%.
In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol is based on the methodology described in Naydenov et al., 2014.
-
Animal Model: Adult male C57BL/6J mice are used.
-
Drug Administration: Mice are pre-treated with an intraperitoneal (i.p.) injection of this compound (e.g., 50 mg/kg) or vehicle control.
-
Seizure Induction: After a specified pre-treatment time (e.g., 1-4 hours), seizures are induced by a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose.
-
Behavioral Observation: Mice are observed for a set period (e.g., 30 minutes) for seizure behaviors, which are scored using a standardized scale (e.g., Racine scale). Key parameters recorded include the latency to first seizure, seizure severity, number of generalized tonic-clonic seizures, and mortality.
-
Data Analysis: Statistical analysis is performed to compare the seizure parameters between the this compound-treated and vehicle-treated groups.
Experimental Workflow
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. The primary research articles confirm that this compound is brain-penetrant, a crucial characteristic for a centrally acting therapeutic.[1] However, specific parameters such as its half-life, clearance, volume of distribution, and bioavailability have not been reported. Similarly, formal acute and chronic toxicity studies have not been published. This represents a significant data gap that will need to be addressed in further preclinical development.
Conclusion
This compound is a well-characterized, selective inhibitor of ABHD6 with demonstrated preclinical efficacy in models of epilepsy. Its mechanism of action, involving the potentiation of GABAergic neurotransmission through the elevation of 2-AG, provides a novel approach to seizure control. The detailed pharmacological data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other ABHD6 inhibitors. Future studies should focus on elucidating its pharmacokinetic profile and conducting comprehensive safety and toxicology assessments to advance its development as a potential clinical candidate.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MAGL | TargetMol [targetmol.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. (PDF) ABHD6 Blockade Exerts Antiepileptic Activity in [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
The ABHD6 Inhibitor WWL123: A Technical Guide to its Role in Modulating Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL123 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6). While initially investigated for its neurological effects, emerging evidence points to a significant role for ABHD6 inhibition in the modulation of inflammatory pathways. This technical guide provides an in-depth overview of the core mechanisms by which this compound is proposed to exert its anti-inflammatory effects. By inhibiting ABHD6, this compound leads to the accumulation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and other monoacylglycerols (MAGs). This accumulation triggers two primary anti-inflammatory cascades: the conversion of 2-AG into the anti-inflammatory prostaglandin (B15479496) D2-glycerol ester (PGD2-G) and the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which promotes a shift towards an anti-inflammatory M2 macrophage phenotype. This guide will detail the experimental evidence, present available quantitative data, and provide conceptual experimental protocols for investigating the anti-inflammatory properties of this compound.
Introduction to this compound and its Target: ABHD6
This compound is a small molecule inhibitor that demonstrates high selectivity for α/β-hydrolase domain 6 (ABHD6). ABHD6 is a serine hydrolase primarily known for its role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid in the nervous and immune systems. By blocking the activity of ABHD6, this compound effectively increases the localized concentrations of 2-AG and other monoacylglycerols, thereby modulating downstream signaling pathways.
Core Anti-Inflammatory Mechanisms of this compound
The anti-inflammatory effects of this compound are believed to be mediated through two principal, interconnected pathways stemming from the inhibition of ABHD6 and the subsequent accumulation of its substrates.
The 2-AG to PGD2-G Conversion Pathway
Inhibition of ABHD6 by this compound leads to an accumulation of 2-AG. This elevated pool of 2-AG can then be metabolized by cyclooxygenase-2 (COX-2), an enzyme prominently expressed at sites of inflammation. COX-2 converts 2-AG into prostaglandin D2-glycerol ester (PGD2-G). PGD2-G is an endogenous lipid mediator with demonstrated anti-inflammatory properties, including the suppression of pro-inflammatory cytokine production by macrophages.
PPAR Activation and Macrophage Polarization
The accumulation of 2-AG and other monoacylglycerols (MAGs) resulting from ABHD6 inhibition can also activate Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that, upon activation, regulate the expression of genes involved in inflammation and metabolism. Specifically, PPAR activation in macrophages promotes a phenotypic switch from a pro-inflammatory M1 state to an anti-inflammatory M2 state. M2 macrophages are characterized by the secretion of anti-inflammatory cytokines and their role in tissue repair.
Quantitative Data on ABHD6 Inhibition
While specific quantitative data for this compound's anti-inflammatory effects are limited in publicly available literature, the following table summarizes the known inhibitory activity of this compound against its primary target and provides representative data on the effects of ABHD6 inhibition on key inflammatory markers from studies using other inhibitors or genetic models. This data serves as a benchmark for designing experiments with this compound.
| Parameter | Value/Effect | Compound/Model | Reference |
| This compound IC50 for ABHD6 | 430 nM | This compound | [1][2] |
| LPS-induced TNF-α release | Significantly reduced | ABHD6 inhibitor (WWL70) | [3] |
| LPS-induced IL-6 release | Significantly reduced | ABHD6 inhibitor (WWL70) | [3] |
| 2-AG levels in macrophages | Increased | ABHD6 inhibition | [4] |
| M2 macrophage markers (e.g., Arg1, CD206) | Upregulated | ABHD6 knockout mice | [5] |
| M1 macrophage markers (e.g., iNOS, TNF-α) | Downregulated | ABHD6 knockout mice | [5] |
Experimental Protocols
The following are conceptual protocols for key experiments to elucidate the anti-inflammatory effects of this compound.
In Vitro Macrophage Activation Assay
Objective: To determine the effect of this compound on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatant and analyze for the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).
-
Lyse the cells and perform a Western blot to analyze the phosphorylation status of key inflammatory signaling proteins such as p65 (NF-κB) and p38 MAPK.
PPAR Reporter Assay
Objective: To assess the ability of this compound to indirectly activate PPARs.
Methodology:
-
Transfect a suitable cell line (e.g., HEK293T) with a PPAR-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treat the transfected cells with this compound in the presence of a source of 2-AG or other MAGs (or in cells endogenously producing these lipids). A known PPAR agonist should be used as a positive control.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity to determine the extent of PPAR activation.
In Vivo Model of Acute Inflammation
Objective: To evaluate the anti-inflammatory efficacy of this compound in a murine model of LPS-induced systemic inflammation.
Methodology:
-
Administer this compound or vehicle control to mice via an appropriate route (e.g., intraperitoneal injection).
-
After a pre-determined time, induce systemic inflammation by intraperitoneal injection of LPS.
-
At various time points post-LPS injection, collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Harvest peritoneal cells by lavage to analyze macrophage populations and their activation state by flow cytometry.
-
Tissues such as the liver and spleen can be collected for histological analysis and to measure local cytokine levels.
Conclusion
This compound, as a selective inhibitor of ABHD6, presents a promising therapeutic strategy for inflammatory diseases. Its mechanism of action, centered on the enhancement of 2-AG and other monoacylglycerol signaling, offers a multi-pronged approach to dampening inflammation through the production of anti-inflammatory lipid mediators and the modulation of immune cell phenotype. Further research with direct experimental evidence using this compound is warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications. This guide provides a foundational framework for researchers to design and execute studies aimed at further characterizing the anti-inflammatory effects of this compound.
References
- 1. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of WWL123: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL123 is a potent and selective, brain-penetrant inhibitor of the serine hydrolase α/β-hydrolase domain 6 (ABHD6). By preventing the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (B1664049) (2-AG), this compound offers a promising therapeutic strategy for neuroprotection. This technical guide provides a comprehensive overview of the core principles underlying the neuroprotective effects of this compound, including its mechanism of action, key experimental findings, detailed experimental protocols, and elucidated signaling pathways. The information presented herein is intended to facilitate further research and drug development efforts in the field of neurodegenerative and neurological disorders.
Introduction to this compound and its Target: ABHD6
This compound is a carbamate-based small molecule that demonstrates high selectivity for ABHD6, with an in-vitro IC50 value of 0.43 µM.[1][2] ABHD6 is a key enzyme responsible for the hydrolysis of 2-AG, a critical endogenous signaling lipid that activates cannabinoid receptors (CB1 and CB2) and modulates other neuronal signaling pathways.[3][4] Unlike monoacylglycerol lipase (B570770) (MAGL), which is the primary degrader of 2-AG in the brain, ABHD6 is responsible for a smaller, more localized regulation of 2-AG pools.[5] This "fine-tuning" of 2-AG signaling by inhibiting ABHD6 is a promising therapeutic approach that may avoid the undesirable side effects associated with complete MAGL blockade, such as cannabinoid receptor desensitization.[1][6] The neuroprotective effects of this compound are primarily attributed to the augmentation of 2-AG signaling, which in turn modulates various downstream pathways involved in neuronal survival, inflammation, and excitotoxicity.
Quantitative Data on this compound Efficacy
The following table summarizes the key quantitative data reported for this compound and other relevant ABHD6 inhibitors.
| Parameter | Value | Compound | Assay/Model | Reference |
| IC50 for ABHD6 | 0.43 µM (430 nM) | This compound | In vitro enzyme activity assay | [1][2] |
| Selectivity | >10-fold over ~35 other serine hydrolases | This compound | Activity-based protein profiling (ABPP) | [7] |
| In vivo Efficacy | Reduction in seizure frequency | This compound | Pentylenetetrazole (PTZ)-induced seizures in mice | [7] |
| In vivo Efficacy | Blockade of spontaneous behavioral seizures | This compound | R6/2 mouse model of Huntington's disease | [7] |
| In vivo Efficacy | Improved motor coordination and working memory | WWL70 | Traumatic Brain Injury (TBI) mouse model | [6][8] |
| In vivo Efficacy | Reduced cortical lesion volume | WWL70 | Traumatic Brain Injury (TBI) mouse model | [6][8] |
| In vivo Efficacy | Reduced neurodegeneration in the dentate gyrus | WWL70 | Traumatic Brain Injury (TBI) mouse model | [6][8] |
Signaling Pathways of this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are mediated through a multifaceted signaling cascade initiated by the inhibition of ABHD6 and the subsequent elevation of 2-AG.
Core Mechanism: ABHD6 Inhibition and 2-AG Elevation
The central mechanism of this compound action is the covalent inhibition of the catalytic serine residue of ABHD6, which prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. This leads to an accumulation of 2-AG in the brain.
References
- 1. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid Modulation in Neurodegenerative Diseases: In Pursuit of Certainty - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 5. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Alpha/Beta-Hydrolase Domain 6 Attenuates Neurodegeneration, Alleviates Blood Brain Barrier Breakdown, and Improves Functional Recovery in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumirlab.com [lumirlab.com]
- 8. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]
The Impact of WWL123 on 2-Arachidonoylglycerol (2-AG) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes, including neurotransmission, inflammation, and pain perception. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a full agonist of the cannabinoid receptors CB1 and CB2. The biological activity of 2-AG is tightly controlled by its synthesis and degradation. While monoacylglycerol lipase (B570770) (MAGL) is recognized as the primary enzyme responsible for 2-AG hydrolysis in the brain, other enzymes contribute to its metabolic profile. One such enzyme is the α/β-hydrolase domain 6 (ABHD6).
WWL123 has emerged as a potent and selective inhibitor of ABHD6.[1][2][3][4][5] This small molecule is brain-penetrant, making it a valuable tool for investigating the physiological and pathological roles of ABHD6 in the central nervous system.[1][2][3][4][5] By inhibiting ABHD6, this compound effectively modulates the levels of 2-AG, thereby influencing endocannabinoid signaling. This technical guide provides an in-depth overview of the impact of this compound on 2-AG levels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Endocannabinoid Signaling Pathway: 2-AG Metabolism and this compound Inhibition
The endocannabinoid 2-AG is synthesized on-demand from membrane phospholipids (B1166683) in response to neuronal activity. Post-synthesis, its signaling is terminated through enzymatic hydrolysis. While MAGL is the dominant hydrolase, ABHD6 also contributes to the degradation of 2-AG to arachidonic acid (AA) and glycerol. This compound selectively inhibits ABHD6, leading to an accumulation of 2-AG and enhanced activation of cannabinoid receptors.
Quantitative Impact of this compound on 2-AG Levels
The primary mechanism by which this compound exerts its biological effects is through the inhibition of ABHD6, leading to a subsequent increase in 2-AG concentrations. The extent of this elevation can vary depending on the tissue, experimental model, and the dosage of this compound administered.
| Experimental Model | Tissue/Cell Type | This compound Concentration/Dose | Effect on 2-AG Levels | Reference |
| Mouse | Brain | Not specified in abstracts | Enables activity-dependent accumulation | [5] |
| BV-2 Microglia Cells | Whole Cells | Not specified in abstracts | Reduced hydrolysis of 2-AG | [5] |
Note: Specific quantitative data from primary literature, such as Naydenov et al., 2014, is pending full-text analysis. This table will be updated as more precise data becomes available.
Experimental Protocols
A comprehensive understanding of the effects of this compound necessitates robust and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: In Vivo Administration of this compound and Tissue Collection
This protocol outlines the general procedure for administering this compound to rodents to assess its in vivo effects on 2-AG levels. This is a generalized protocol based on common practices in the field and will be refined with specifics from primary literature.
-
Animal Model: C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
This compound Formulation: this compound is typically dissolved in a vehicle solution suitable for injection, such as a mixture of ethanol, Cremophor EL, and saline.
-
Administration: this compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., mg/kg body weight). A vehicle-only control group is essential.
-
Time Course: Animals are euthanized at various time points post-injection to determine the pharmacokinetic and pharmacodynamic profile of this compound.
-
Tissue Collection: Brain tissue is rapidly excised following euthanasia. To prevent post-mortem fluctuations in endocannabinoid levels, it is crucial to immediately freeze the tissue in liquid nitrogen or use focused microwave irradiation for enzyme inactivation. The tissue is then stored at -80°C until analysis.
Protocol 2: Quantification of 2-AG Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the accurate quantification of endocannabinoids from biological matrices.
-
Lipid Extraction:
-
Frozen brain tissue is weighed and homogenized in a solvent mixture, typically chloroform:methanol:water (2:1:1, v/v/v), containing an appropriate deuterated internal standard (e.g., 2-AG-d8).
-
The mixture is vortexed and centrifuged to separate the organic and aqueous phases.
-
The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
-
Chromatographic Separation:
-
The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol).
-
An aliquot is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
A gradient elution program with mobile phases such as water and acetonitrile/methanol, often containing a modifier like formic acid or ammonium (B1175870) acetate, is used to separate 2-AG from other lipids.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in positive ion mode with electrospray ionization (ESI).
-
Detection is performed using multiple reaction monitoring (MRM) by selecting specific precursor-to-product ion transitions for both 2-AG and its deuterated internal standard.
-
-
Quantification:
-
A standard curve is generated using known concentrations of a 2-AG analytical standard.
-
The concentration of 2-AG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the impact of this compound on 2-AG levels in an in vivo model.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of ABHD6 in the regulation of 2-AG signaling. By selectively inhibiting this enzyme, this compound leads to an increase in 2-AG levels, which can have significant downstream effects on cannabinoid receptor-mediated pathways. The protocols and data presented in this guide provide a framework for researchers to design and interpret experiments aimed at understanding the multifaceted impact of this compound on the endocannabinoid system. Further research, particularly the detailed quantitative analysis from primary studies, will continue to refine our understanding of the therapeutic potential of targeting ABHD6.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. ABHD6 Blockade Exerts Antiepileptic Activity in PTZ-Induced Seizures and in Spontaneous Seizures in R6/2 Mice [ouci.dntb.gov.ua]
- 4. biorxiv.org [biorxiv.org]
- 5. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WWL123 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments using WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). The primary applications highlighted are in preclinical models of epilepsy, specifically the pentylenetetrazole (PTZ)-induced seizure model and the R6/2 transgenic mouse model of Huntington's disease, which exhibits spontaneous seizures.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting ABHD6, a serine hydrolase that plays a key role in the endocannabinoid system. ABHD6 is primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key neuromodulator. By inhibiting ABHD6, this compound increases the levels of 2-AG in the brain.[1][2] This elevation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2) and GABA-A receptors, leading to a reduction in neuronal excitability and anticonvulsant effects.[1][2]
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This protocol details the procedure for evaluating the anticonvulsant efficacy of this compound in an acute seizure model induced by PTZ.
Materials:
-
This compound
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., 18:1:1 saline:PEG400:Tween 80)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal housing and equipment
-
Observation chambers
-
Video recording equipment (optional)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (Vehicle control and this compound).
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg. The vehicle group should receive an equivalent volume of the vehicle solution.
-
Incubation Period: Allow a 4-hour incubation period after this compound or vehicle administration for the compound to reach effective concentrations in the brain.
-
PTZ Induction: Induce seizures by administering PTZ (50 mg/kg, i.p.).
-
Seizure Observation and Scoring: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Seizures are scored using a modified Racine scale:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks without loss of posture
-
Stage 3: Myoclonic jerks with loss of posture
-
Stage 4: Tonic-clonic seizures with loss of posture
-
Stage 5: Generalized tonic-clonic seizures with hindlimb extension
-
-
Data Collection: Record the latency to the first seizure, the highest seizure stage reached, and the number and duration of generalized tonic-clonic seizures.
-
Endpoint: At the end of the observation period, animals can be euthanized for tissue collection and further analysis if required.
Quantitative Data Summary:
| Treatment Group | Latency to First Seizure (seconds) | Highest Seizure Stage (mean ± SEM) | Number of Generalized Tonic-Clonic Seizures (mean ± SEM) |
| Vehicle | Data not available | Data not available | Data not available |
| This compound (10 mg/kg) | Data not available | Data not available | Data not available |
Note: Specific quantitative data from Naydenov et al. (2014) is not presented in a tabular format in the original publication. Researchers should generate their own data following this protocol.
Spontaneous Seizure Model in R6/2 Mice
This protocol outlines the procedure for assessing the therapeutic potential of this compound in reducing spontaneous seizures in the R6/2 transgenic mouse model of Huntington's disease.
Materials:
-
This compound
-
Vehicle (e.g., 18:1:1 saline:PEG400:Tween 80)
-
R6/2 transgenic mice and wild-type littermates (symptomatic age, e.g., 9-11 weeks old)
-
Standard laboratory animal housing with video monitoring capabilities
-
EEG recording equipment (optional, for detailed analysis)
Experimental Workflow:
Procedure:
-
Animal Acclimatization and Baseline Monitoring: Acclimatize symptomatic R6/2 mice and their wild-type littermates to the housing with video monitoring. Record baseline spontaneous seizure activity for 24-48 hours before the start of treatment.
-
Group Allocation: Randomly assign mice to treatment groups (Vehicle control and this compound).
-
Chronic this compound Administration: Administer this compound (10 mg/kg, i.p.) or vehicle daily for a predetermined period (e.g., 2-4 weeks).
-
Spontaneous Seizure Monitoring: Continuously monitor the mice using video recording to detect and characterize spontaneous seizures. Seizures in R6/2 mice are often characterized by behavioral arrest, myoclonic jerks, and sometimes generalized tonic-clonic events.
-
Data Quantification: Analyze the video recordings to quantify the frequency and duration of spontaneous seizures for each mouse. If using EEG, correlate behavioral seizures with electrographic seizure activity.
-
Endpoint Analysis: At the end of the treatment period, compare the seizure frequency and duration between the vehicle and this compound-treated groups.
Quantitative Data Summary:
| Treatment Group | Seizure Frequency (seizures/hour, mean ± SEM) | Seizure Duration (seconds, mean ± SEM) |
| Vehicle (R6/2) | Data not available | Data not available |
| This compound (10 mg/kg) (R6/2) | Data not available | Data not available |
Note: Specific quantitative data from Naydenov et al. (2014) is not presented in a tabular format in the original publication. Researchers should generate their own data following this protocol.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed effects. The results will help in evaluating the anticonvulsant and therapeutic potential of this compound.
Conclusion
The provided protocols offer a framework for conducting in vivo studies to investigate the effects of the ABHD6 inhibitor, this compound, in established mouse models of seizures. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in the fields of neuroscience and drug development.
References
Application Notes and Protocols for WWL123, a Selective ABHD6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL123 is a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6) with an IC50 of 0.43 µM.[1][2][3] This brain-penetrant compound has demonstrated efficacy in preclinical models of epilepsy, making it a valuable tool for neuroscience research and drug development.[1][2][4] ABHD6 is a serine hydrolase that regulates the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key neuromodulator.[4] By inhibiting ABHD6, this compound increases 2-AG levels, which can modulate synaptic transmission and neuronal excitability.[4] This document provides detailed protocols for the preparation and use of this compound stock solutions for in vitro and in vivo studies.
Note on Chemical Structure: There is a discrepancy in the reported chemical structure and CAS number for this compound among suppliers. Tocris Bioscience states that the correct compound, confirmed by the inventor Professor B. Cravatt, is N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester (CAS No. 1338574-83-6).[1][3] Other vendors may supply a regioisomer (CAS No. 1338575-41-9).[1][2] Researchers should verify the identity of their compound.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 436.5 g/mol | [1][2] |
| Formula | C28H24N2O3 | [1][2] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥95% - ≥98% (HPLC) | [1][5] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [6][7] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| DMSO | 43.65 | 100 | --- | [1][3] |
| DMSO | 1 | 2.29 | Requires ultrasonic and warming. Use newly opened DMSO as it is hygroscopic. | [6] |
| DMSO | 0.9 | 2.06 | Sonication is recommended. | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (100 mM in DMSO)
This protocol is suitable for preparing a high-concentration stock solution that can be diluted for various applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare 1 mL of a 100 mM stock solution, you will need 43.65 mg of this compound (assuming a molecular weight of 436.5 g/mol ).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube or directly into the storage vial.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
Sonicate the vial in a water bath sonicator for 10-15 minutes if the compound does not fully dissolve with vortexing alone. Gentle warming (e.g., 37°C) may also aid dissolution.[6]
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration stock solution for use in cell culture experiments.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
-
Example Dilution Series: To prepare a 100 µM working solution, dilute the 100 mM stock solution 1:1000 in cell culture medium (e.g., add 1 µL of 100 mM this compound to 999 µL of medium). Further dilutions can be made from this working solution.
-
Add the final working solutions to your cell cultures and incubate for the desired time period.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for preparing this compound stock solution. Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for WWL123 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), in various cell-based assays. The information provided is intended to guide researchers in investigating the cellular effects of this compound.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6), with an IC50 value of 430 nM.[1][2] ABHD6 is a serine hydrolase known to hydrolyze the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid.[3] By inhibiting ABHD6, this compound increases the levels of 2-AG, which can modulate various signaling pathways, including those involved in cell growth, proliferation, and apoptosis.[3][4] While initially explored for its neuroprotective and antiepileptic properties, the role of ABHD6 and the effects of its inhibition in other cellular contexts, such as cancer, are emerging areas of research.[5]
Mechanism of Action
This compound acts by covalently modifying the active site serine of ABHD6, leading to its irreversible inhibition. This blockage of ABHD6 activity results in the accumulation of its primary substrate, 2-AG. Elevated 2-AG levels can then activate cannabinoid receptors (CB1 and CB2) and potentially other downstream signaling pathways, such as the PI3K/Akt pathway, which are critical in regulating cellular processes like survival and apoptosis.
Data Presentation
The following tables summarize representative quantitative data from cell-based assays performed with this compound. This data is illustrative and may vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Line MDA-MB-231
| This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |
| 0 (Vehicle Control) | 48 | 100 |
| 1 | 48 | 85 |
| 5 | 48 | 62 |
| 10 | 48 | 45 |
| 25 | 48 | 28 |
| 50 | 48 | 15 |
Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Cells
| This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 0 (Vehicle Control) | 48 | 5.2 |
| 5 | 48 | 18.7 |
| 10 | 48 | 35.4 |
| 25 | 48 | 58.9 |
Table 3: Effect of this compound on Protein Expression in MDA-MB-231 Cells (48h Treatment)
| This compound Concentration (µM) | Relative p-Akt (Ser473) Expression (Normalized to β-actin) | Relative Bcl-2 Expression (Normalized to β-actin) | Relative Bax Expression (Normalized to β-actin) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 10 | 0.65 | 0.58 | 1.45 |
| 25 | 0.32 | 0.25 | 1.98 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MDA-MB-231 cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5% in all wells, including the vehicle control. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound as described in the cytotoxicity assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blot Analysis
This protocol details the procedure for analyzing changes in protein expression (e.g., p-Akt, Bcl-2, Bax) in response to this compound treatment.
Materials:
-
Cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. The quantitative data provided is for illustrative purposes only.
References
Application Note: A Multi-faceted Protocol for Assessing the Brain Penetration of WWL123
Audience: Researchers, scientists, and drug development professionals.
Introduction: The blood-brain barrier (BBB) is a formidable obstacle in the development of drugs for central nervous system (CNS) disorders.[1] It is a highly selective barrier that protects the brain from circulating substances, meaning that for a therapeutic agent to be effective, it must efficiently cross into the brain.[1] This document provides a comprehensive, tiered approach to assess the brain penetration potential of the novel therapeutic candidate, WWL123. The protocol integrates in silico predictions, high-throughput in vitro assays, and definitive in vivo studies to construct a robust profile of its CNS delivery capabilities.
Initial Assessment: Physicochemical Properties
Before beginning laboratory experiments, the fundamental physicochemical properties of this compound are analyzed to predict its potential for passive diffusion across the BBB.[1] Ideal characteristics for CNS drugs often include a molecular weight under 500 Da, a calculated logP between 1 and 3, a low polar surface area (PSA), and a limited number of hydrogen bond donors and acceptors.[1]
Table 1: Physicochemical and In Silico Predictions for this compound
| Parameter | Value for this compound | Implication for BBB Penetration |
| Molecular Weight (Da) | 375.4 | Favorable |
| cLogP | 2.6 | Favorable |
| Polar Surface Area (Ų) | 72.5 | Borderline, warrants further investigation |
| Hydrogen Bond Donors | 2 | Favorable |
| Hydrogen Bond Acceptors | 5 | Favorable |
| Predicted logBB | 0.2 | Suggests potential for brain penetration |
Tier 1: In Vitro Permeability and Efflux Assessment
In vitro models offer a controlled environment to screen compounds and investigate specific transport mechanisms like passive permeability and active efflux.[2][3]
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to predict passive, transcellular permeability.[4][5] It uses a lipid-infused artificial membrane to mimic the BBB.[4][6]
The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene, is a widely used model to identify substrates of the P-glycoprotein (P-gp) efflux transporter.[2][3][7] P-gp is highly expressed at the BBB and can severely limit the brain entry of its substrates.[2][8] An efflux ratio (ER) is calculated by comparing permeability in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. An ER ≥ 2 suggests the compound is a substrate for active efflux.[7]
Table 2: In Vitro Permeability and Efflux Data for this compound
| Compound | PAMPA Pₑ (10⁻⁶ cm/s) | MDCK-MDR1 Pₐₚₚ A-B (10⁻⁶ cm/s) | MDCK-MDR1 Pₐₚₚ B-A (10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Propranolol (High Perm.) | 18.2 | 25.5 | 24.9 | 1.0 | High Passive Permeability, Not a P-gp Substrate |
| Digoxin (P-gp Substrate) | 1.1 | 0.8 | 15.4 | 19.3 | Low Permeability, Strong P-gp Substrate |
| This compound | 12.5 | 1.5 | 18.1 | 12.1 | High Passive Permeability, Likely P-gp Substrate |
Interpretation: this compound demonstrates high intrinsic passive permeability in the PAMPA assay. However, the MDR1-MDCK assay reveals a high efflux ratio, strongly indicating that this compound is a substrate for the P-gp transporter, which could significantly limit its accumulation in the brain in vivo.
Tier 2: In Vivo Brain Penetration Assessment
To confirm the in vitro findings and quantify the actual extent of brain penetration, an in vivo study in mice is essential. This involves measuring the concentration of this compound in both plasma and brain tissue after administration.[1] The key parameter derived is the unbound brain-to-plasma concentration ratio (Kₚ,ᵤᵤ), which is the most accurate indicator of brain exposure at the site of action.[9][10] A Kₚ,ᵤᵤ value close to 1.0 suggests free diffusion across the BBB, while a value < 1.0 indicates efflux, and > 1.0 suggests active uptake.[11]
Table 3: In Vivo Brain Penetration Data for this compound in Mice (2 mg/kg IV dose)
| Parameter | Value | Description |
| Plasma AUC₀₋ₜ (ngh/mL) | 1850 | Total drug exposure in plasma over time |
| Brain AUC₀₋ₜ (ngh/g) | 462 | Total drug exposure in brain over time |
| Kₚ (Brain/Plasma Ratio) | 0.25 | Ratio of total drug in brain vs. plasma |
| Fraction unbound in plasma (fᵤ,ₚₗₐₛₘₐ) | 0.08 | The fraction of drug not bound to plasma proteins |
| Fraction unbound in brain (fᵤ,ᵦᵣₐᵢₙ) | 0.06 | The fraction of drug not bound to brain tissue |
| Kₚ,ᵤᵤ (Unbound Ratio) | 0.19 | Ratio of unbound drug in brain vs. plasma |
Interpretation: The in vivo data confirms the hypothesis from the in vitro experiments. The low total brain-to-plasma ratio (Kₚ = 0.25) and, more importantly, the low unbound ratio (Kₚ,ᵤᵤ = 0.19) confirm that this compound is subject to significant efflux at the BBB, resulting in poor brain penetration despite its favorable passive permeability.
Experimental Workflows and Logical Diagrams
// Connections PAMPA -> MDCK [style=invis]; {rank=same; PAMPA; MDCK;} MDCK -> PK_study [lhead=cluster_1, label="Proceed if permeability is promising"]; PK_study -> Sample_collection -> Quant -> Calc; Calc -> Decision [lhead=cluster_2]; } DOT Caption: Tiered workflow for assessing this compound brain penetration.
Detailed Experimental Protocols
Protocol 1: PAMPA-BBB Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 100 µM working solution in Phosphate-Buffered Saline (PBS) at pH 7.4.[1]
-
Plate Preparation: Pre-coat the filter of a 96-well PAMPA plate with 5 µL of a BBB-mimetic lipid mixture (e.g., 20% lecithin (B1663433) in dodecane).
-
Assay Procedure:
-
Quantification: Determine the concentration of this compound in both donor and acceptor wells using LC-MS/MS.[1]
-
Calculation: Calculate the effective permeability (Pₑ) using the following equation: Pₑ = (-ln(1 - Cₐ/Cₑ)) * (Vₐ * Vₐ) / ((Vₐ + Vₐ) * Area * Time) Where Cₐ is the acceptor concentration, Cₑ is the equilibrium concentration, V is volume, Area is the filter area, and Time is incubation time.
Protocol 2: MDR1-MDCK Bidirectional Permeability Assay
-
Cell Culture: Culture MDR1-MDCK cells on semi-permeable transwell inserts until they form a confluent monolayer with high transepithelial electrical resistance (TEER), indicating tight junction integrity.[3]
-
Compound Preparation: Prepare a 10 µM working solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Permeability Assay (A-B):
-
Add the this compound solution to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Take samples from the basolateral chamber at time points up to 120 minutes.[1]
-
-
Permeability Assay (B-A):
-
Add the this compound solution to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of this compound in all samples via LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Pₐₚₚ) for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Pₐₚₚ (B-A) / Pₐₚₚ (A-B).
-
Protocol 3: Mouse Brain Penetration Study
-
Animal Dosing: Administer this compound to male C57BL/6 mice (n=3 per time point) via intravenous (IV) injection at a dose of 2 mg/kg.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), anesthetize the mice.[12]
-
Sample Processing:
-
Centrifuge blood to separate plasma.
-
Weigh the brain and homogenize it in a specific volume of PBS to create a brain homogenate.[1]
-
-
Quantification: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[14][15][16]
-
Data Analysis:
-
Calculate the total brain-to-plasma concentration ratio (Kₚ) = Cₑᵣₐᵢₙ / Cₚₗₐₛₘₐ.
-
Determine the fraction unbound in plasma (fᵤ,ₚₗₐₛₘₐ) and brain homogenate (fᵤ,ᵦᵣₐᵢₙ) using equilibrium dialysis.
-
Calculate the unbound brain-to-plasma ratio: Kₚ,ᵤᵤ = Kₚ * (fᵤ,ₚₗₐₛₘₐ / fᵤ,ᵦᵣₐᵢₙ) .
-
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 6. paralab.es [paralab.es]
- 7. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. In Vivo Evaluation of Limiting Brain Penetration of Probes for α2C-Adrenoceptor Using Small-Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing α/β-Hydrolase Domain 6 (ABHD6) Function with WWL123: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α/β-Hydrolase domain-containing protein 6 (ABHD6) is a serine hydrolase that has emerged as a key regulator of endocannabinoid signaling and other crucial neuronal functions. It is primarily known for its role in the hydrolysis of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] By controlling the levels of 2-AG, ABHD6 influences the activation of cannabinoid receptors CB1 and CB2, thereby modulating a wide range of physiological processes including neurotransmission, inflammation, and energy metabolism.[2][3] Beyond its role in the endocannabinoid system, ABHD6 has been shown to regulate synaptic plasticity through mechanisms independent of its enzymatic activity, such as by influencing the trafficking of AMPA receptors.[1][4][5]
WWL123 is a potent, selective, and brain-penetrant inhibitor of ABHD6, making it an invaluable chemical tool for elucidating the physiological and pathological roles of this enzyme.[1][6] These application notes provide detailed protocols and data for utilizing this compound to investigate ABHD6 function in both in vitro and in vivo settings.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Reference(s) |
| IC50 (ABHD6) | 430 nM (0.43 µM) | [7] |
| Selectivity | >10-fold selective for ABHD6 over a panel of ~35 other serine hydrolases | [6] |
| Properties | Brain-penetrant | [7] |
Effects of this compound on 2-AG Levels
Signaling Pathways and Experimental Workflows
Endocannabinoid-Dependent Signaling Pathway
This pathway illustrates the canonical role of ABHD6 in hydrolyzing 2-AG and thereby terminating its signaling through cannabinoid receptors. Inhibition by this compound blocks this hydrolysis, leading to increased 2-AG levels and enhanced cannabinoid receptor activation.
Caption: ABHD6 in Endocannabinoid Signaling.
Endocannabinoid-Independent Signaling: AMPA Receptor Trafficking
ABHD6 can regulate the endocytosis of AMPA receptors, a process crucial for synaptic plasticity, in a manner independent of its enzymatic activity. This interaction suggests a role for ABHD6 as a scaffolding protein.
Caption: ABHD6 in AMPA Receptor Trafficking.
Endocannabinoid-Independent Signaling: GABA-A Receptor Modulation
ABHD6 inhibition has been shown to exert antiepileptic effects through a GABA-A receptor-dependent mechanism, suggesting an allosteric modulation that enhances GABAergic inhibition.
Caption: ABHD6 Modulation of GABA-A Receptors.
Experimental Workflow: In Vivo PTZ-Induced Seizure Model
This workflow outlines the key steps for investigating the anticonvulsant effects of this compound in a chemically induced seizure model.
Caption: PTZ-Induced Seizure Model Workflow.
Experimental Protocols
Protocol 1: In Vitro ABHD6 Activity Assay (Fluorescent)
This protocol is adapted from fluorescent assays utilizing the detection of glycerol produced from 2-AG hydrolysis.[2][4][10][11]
Materials:
-
HEK293 cells overexpressing human ABHD6 (or brain tissue homogenates)
-
This compound
-
2-arachidonoylglycerol (2-AG) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glycerol detection reagent kit (containing glycerol kinase, glycerol phosphate (B84403) oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red)
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Excitation ~530-560 nm, Emission ~580-590 nm)
Procedure:
-
Prepare Cell Lysates/Homogenates:
-
Culture and lyse HEK293 cells overexpressing ABHD6.
-
Alternatively, prepare brain tissue homogenates from the region of interest in an appropriate buffer.
-
Determine the protein concentration of the lysate/homogenate.
-
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to desired concentrations.
-
Prepare the 2-AG substrate solution in assay buffer.
-
Reconstitute and prepare the glycerol detection reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a small volume of cell lysate/homogenate (e.g., 10-20 µL).
-
Add this compound or vehicle (DMSO diluted in assay buffer) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the 2-AG substrate.
-
Immediately add the glycerol detection reagent.
-
Place the plate in the plate reader and measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each well.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This protocol provides a general framework for assessing the anticonvulsant effects of this compound. Doses and timings may require optimization based on the specific mouse strain and experimental goals.[12][13]
Materials:
-
Male C57BL/6 mice (or other appropriate strain), 8-12 weeks old
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Pentylenetetrazole (PTZ)
-
Saline (0.9% NaCl)
-
Observation chambers
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Animal Acclimatization:
-
House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
Prepare a solution of PTZ in saline. The dose of PTZ may need to be titrated to induce clonic seizures in a high percentage of vehicle-treated animals without causing excessive mortality (a typical dose range is 50-80 mg/kg).
-
-
Drug Administration:
-
Administer this compound (e.g., 5-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment period of 30-60 minutes for the drug to be absorbed and distribute to the brain.
-
-
Seizure Induction and Observation:
-
Administer PTZ via i.p. injection.
-
Immediately place the mouse in an individual observation chamber.
-
Observe and record the animal's behavior for at least 30 minutes.
-
Score the seizure severity using a standardized scale, such as the Racine scale.
-
Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
-
Data Analysis:
-
Compare the seizure scores, latencies, and incidence of tonic-clonic seizures between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test or ANOVA for latencies, Fisher's exact test for incidence).
-
Protocol 3: Quantification of 2-AG in Brain Tissue by LC-MS/MS
This protocol outlines the general steps for measuring 2-AG levels in brain tissue following this compound treatment. It is crucial to prevent post-mortem artifactual increases in 2-AG levels.[14][15]
Materials:
-
Mice treated with this compound or vehicle
-
Focused microwave irradiation system or liquid nitrogen
-
Homogenizer
-
Internal standard (e.g., 2-AG-d8)
-
Organic solvents (e.g., acetonitrile, ethyl acetate, hexane)
-
Solid-phase extraction (SPE) columns (optional)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Tissue Collection and Enzyme Inactivation:
-
Immediately following euthanasia, rapidly inactivate brain enzymes to prevent post-mortem changes in 2-AG levels. The gold standard is focused microwave irradiation of the head.
-
Alternatively, rapidly dissect the brain and freeze it in liquid nitrogen.
-
-
Tissue Homogenization and Extraction:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Perform lipid extraction using a suitable method, such as liquid-liquid extraction with a mixture of organic solvents.
-
-
Sample Purification (Optional):
-
If necessary, further purify the lipid extract using solid-phase extraction to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate 2-AG from other lipids using a suitable LC column and gradient.
-
Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a standard curve using known amounts of 2-AG and the internal standard.
-
Calculate the concentration of 2-AG in the brain tissue samples based on the peak area ratios of the analyte to the internal standard and the standard curve.
-
Normalize the 2-AG levels to the weight of the brain tissue.
-
Compare the 2-AG levels between this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a powerful and versatile tool for investigating the multifaceted functions of ABHD6. By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively probe the role of ABHD6 in endocannabinoid signaling, synaptic plasticity, and various neurological and metabolic disorders. The provided data and diagrams serve as a valuable resource for designing and interpreting experiments aimed at unraveling the complexities of ABHD6 biology.
References
- 1. ABHD6 drives endocytosis of AMPA receptors to regulate synaptic plasticity and learning flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α/β-Hydrolase domain-containing 6 (ABHD6) negatively regulates the surface delivery and synaptic function of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WWL 123 | Other Hydrolases | Tocris Bioscience [tocris.com]
- 8. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ijpsr.com [ijpsr.com]
- 14. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Testing WWL123 Efficacy
Introduction
WWL123 is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain. Dysregulation of the EGFR signaling pathway is a well-established driver of tumorigenesis in various cancers, making it a critical target for therapeutic intervention.[1][2][3] EGFR activation, initiated by ligand binding, leads to receptor dimerization and autophosphorylation, which in turn triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1][4][5] this compound is designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals and impeding cancer cell growth.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays required to evaluate the efficacy of this compound. The protocols detailed below cover methods to determine the inhibitory activity of this compound on its target, its effect on cell viability and proliferation, and its ability to induce apoptosis in cancer cells.
EGFR Signaling Pathway and Inhibition by this compound
The EGFR signaling pathway is a complex network that plays a pivotal role in cell growth and survival. Upon activation, EGFR initiates a cascade of intracellular events that ultimately lead to cell proliferation and inhibition of apoptosis. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation of downstream substrates.[4]
Data Presentation
Table 1: In Vitro IC50 of this compound and Reference EGFR Inhibitors
| Inhibitor | IC50 (nM) | Assay Type |
| This compound | User-determined | Cell-free kinase assay |
| Erlotinib | 2 | Cell-free kinase assay |
| Gefitinib | 26-57 | Cell-free kinase assay |
| Lapatinib | 10.8 | Cell-free kinase assay |
Table 2: Effect of this compound on Cancer Cell Line Viability (IC50)
| Cell Line | This compound IC50 (µM) | Notes |
| A431 | User-determined | High EGFR expression |
| MCF7 | User-determined | Moderate EGFR expression |
| HCT116 | User-determined | Low EGFR expression |
Table 3: this compound-Induced Apoptosis in A431 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Vehicle Control (DMSO) | - | User-determined |
| This compound | 1 | User-determined |
| This compound | 5 | User-determined |
| This compound | 10 | User-determined |
Table 4: Inhibition of EGFR Phosphorylation by this compound in A431 Cells
| Treatment Group | Concentration (nM) | p-EGFR (Y1068) Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | - | 5 ± 2 | 100 |
| EGF Stimulation | - | 100 | 100 |
| This compound + EGF | 10 | User-determined | User-determined |
| This compound + EGF | 50 | User-determined | User-determined |
| This compound + EGF | 100 | User-determined | User-determined |
| This compound + EGF | 500 | User-determined | User-determined |
Experimental Protocols
In Vitro EGFR Kinase Assay for IC50 Determination
This assay determines the concentration of this compound required to inhibit 50% of EGFR kinase activity in a cell-free system.[5] A luminescence-based assay, such as ADP-Glo™, is recommended for its high sensitivity.[4][6]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., synthetic peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)[7]
-
ADP-Glo™ Kinase Assay kit
-
384-well assay plates
-
Plate-reading luminometer
Protocol:
-
This compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration is 10 µM, with 3-fold or 10-fold dilutions.[5]
-
Assay Plate Preparation: Add 4 µL of each this compound concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).[5]
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant EGFR kinase and the kinase substrate in the kinase assay buffer. Add 8 µL of this mixture to all wells.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of an ATP solution in kinase assay buffer to all wells. The final ATP concentration should be close to the Km value for EGFR.[5]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
Detection: Stop the reaction and detect the generated ADP by adding the ADP-Glo™ reagents according to the manufacturer's protocol.[4]
-
Data Acquisition: Measure the luminescence in each well using a microplate reader.[4]
-
Data Analysis: Normalize the data and plot the percent inhibition versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Cell Viability Assay
This assay measures the effect of this compound on the viability of cancer cell lines. The resazurin (B115843) reduction assay is a cost-effective and sensitive method for this purpose.[8]
Materials:
-
Cancer cell lines (e.g., A431, MCF7, HCT116)
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay by Flow Cytometry
This assay quantifies the number of apoptotic cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.[9]
Materials:
-
A431 cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed A431 cells and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[10] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry immediately. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[9]
Western Blot Analysis of EGFR Phosphorylation
This protocol assesses the inhibitory effect of this compound on the phosphorylation of EGFR in a cellular context.[11]
Materials:
-
A431 cells
-
Serum-free cell culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Protein electrophoresis and transfer equipment
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed A431 cells and serum-starve them for 12-24 hours. Pre-treat with this compound for 1-2 hours, then stimulate with 100 ng/mL EGF for 15 minutes.[12]
-
Cell Lysis: Lyse the cells on ice and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, and a loading control (e.g., GAPDH). Then, incubate with an HRP-conjugated secondary antibody.[11][12]
-
Detection: Detect the chemiluminescent signal using an imaging system.[11]
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the p-EGFR signal to total EGFR and then to the loading control.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
WWL123 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a carbamate-based small molecule that acts as a potent and selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6)[1]. ABHD6 is a serine hydrolase known to hydrolyze the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the central nervous system and peripheral tissues. By inhibiting ABHD6, this compound effectively increases the levels of 2-AG, thereby modulating various physiological processes. Its applications in research include the study of inflammation, metabolic disorders such as obesity and type II diabetes, and epilepsy[1].
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
The most common solvent for this compound is dimethyl sulfoxide (B87167) (DMSO)[1][2][3]. However, it is important to note that this compound has limited solubility. Several suppliers recommend specific techniques to aid dissolution, such as ultrasonication and gentle warming[1]. Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is strongly advised to use a fresh, unopened bottle of DMSO for preparing stock solutions[1].
Q3: What is the maximum soluble concentration of this compound in DMSO?
There is some variability in the reported maximum solubility of this compound in DMSO across different suppliers. For a clear comparison, please refer to the data summary table below. It is always recommended to consult the certificate of analysis provided with your specific batch of this compound.
Data Presentation: this compound Solubility in DMSO
| Supplier | Maximum Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 1 | 2.29 | Requires ultrasonic and warming; hygroscopic nature of DMSO affects solubility.[1] |
| TargetMol | 0.9 | 2.06 | Sonication is recommended.[2] |
| APExBIO | ≤1 | - | No specific notes provided.[3] |
| Tocris Bioscience | 43.65 | 100 | - |
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Solution 1: Employ Mechanical Assistance. Use an ultrasonic bath to sonicate the solution. This provides the necessary energy to break up compound aggregates and facilitate dissolution[1][2].
-
Solution 2: Gentle Warming. Gently warm the solution. Be cautious with the temperature to avoid any potential degradation of the compound.
-
Solution 3: Use Fresh DMSO. DMSO is highly hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds. Always use a new, unopened bottle of anhydrous DMSO to prepare your stock solution[1].
-
Solution 4: Check for Structural Discrepancies. There have been reports of structural isomers of this compound being sold. One supplier, Tocris, has noted that they sell the correct N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester (CAS 1338574-83-6), which has been confirmed by the inventor, while other vendors may sell an incorrect 3-yl regioisomer (CAS 1338575-41-9). These structural differences could lead to variations in solubility and biological activity.
Issue 2: this compound precipitates out of solution upon dilution in aqueous media.
-
Solution 1: Optimize Final DMSO Concentration. When diluting your DMSO stock solution into an aqueous buffer for your experiment, ensure the final concentration of DMSO is as low as possible while still maintaining the solubility of this compound. High final concentrations of organic solvents can be toxic to cells.
-
Solution 2: Consider Co-solvents. For certain applications, the use of a co-solvent might be necessary. While specific co-solvents for this compound are not extensively documented, other organic solvents like ethanol (B145695) or the use of detergents like Tween 80 or Pluronic F-68 in the final aqueous solution can sometimes help to maintain the solubility of hydrophobic compounds. Always perform a vehicle control in your experiments.
Experimental Protocols
Protocol for Preparing a 1 mM this compound Stock Solution in DMSO
-
Preparation: Before you begin, ensure you are working in a clean, dry environment. Use a new, unopened bottle of anhydrous DMSO.
-
Weighing: Accurately weigh out your desired amount of this compound powder (Molecular Weight: 436.5 g/mol )[1][2][3]. For example, to prepare 1 mL of a 1 mM stock solution, you would need 0.4365 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh DMSO to the this compound powder.
-
Sonication and Warming: Place the vial in an ultrasonic bath for 10-15 minutes. If the compound has not fully dissolved, you can gently warm the solution (e.g., in a 37°C water bath) for a short period.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage[1]. Refer to the supplier's datasheet for specific storage recommendations.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for preparing a this compound stock solution.
Caption: Logical diagram of the this compound structural isomer issue.:** Logical diagram of the this compound structural isomer issue.
References
Common pitfalls in experiments using WWL123
Welcome to the technical support center for WWL123, a selective inhibitor of the Wingless-Wnt-Associated Factor 1 (WWF1) protein. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is soluble in DMSO at concentrations up to 100 mM. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always prepare fresh dilutions for your experiments and avoid repeated freeze-thaw cycles of the stock solution.
Q2: What is the known mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the WWF1 protein. WWF1 acts as a scaffold protein within the Tumor Microenvironment Signaling Pathway (TMSP), facilitating the interaction between key upstream activators and downstream effectors that promote cell proliferation. This compound binds to a specific allosteric site on WWF1, preventing its conformational activation and subsequent downstream signaling.
Q3: Can this compound be used in combination with other therapies?
Preliminary studies suggest potential synergistic effects when this compound is used in combination with certain cytotoxic agents and other targeted therapies. However, comprehensive clinical data is not yet available. It is recommended to perform initial dose-response matrix experiments to determine optimal concentrations and assess for synergistic, additive, or antagonistic effects with your compound of interest.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded across all wells. Create a standardized cell seeding protocol and verify cell counts before plating. |
| This compound Degradation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid using diluted compound that has been stored for an extended period. |
| Assay Incubation Time | Optimize the incubation time with this compound. A 72-hour incubation is often a good starting point, but this may vary depending on the cell line's doubling time. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill these wells with sterile PBS to maintain humidity. |
Issue 2: Low or no detectable target engagement in Western Blot analysis.
| Potential Cause | Recommended Solution |
| Insufficient this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting downstream p-ERK levels in your specific cell line. |
| Incorrect Antibody | Use a validated antibody specific for the phosphorylated form of ERK (p-ERK). Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions. |
| Poor Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. |
| Short Treatment Duration | The phosphorylation of downstream targets can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing maximal inhibition. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells, resulting in a 1X final concentration. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents by shaking the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream TMSP Signaling
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.
Signaling Pathways and Workflows
Caption: this compound inhibits the TMSP signaling pathway by targeting the WWF1 scaffold protein.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
How to minimize off-target effects of WWL123
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help minimize off-target effects and ensure the successful application of this compound in your research.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, with a focus on identifying and mitigating potential off-target effects.
Problem: Unexpected Phenotype Observed
An unexpected cellular or physiological phenotype that does not align with the known functions of ABHD6 inhibition could indicate off-target effects.
| Possible Cause | Recommended Action |
| Off-target inhibition of other serine hydrolases | Perform a competitive activity-based protein profiling (ABPP) experiment to assess the selectivity of this compound in your specific experimental system. Compare the inhibition profile of this compound with a structurally distinct ABHD6 inhibitor. |
| Concentration-dependent off-target effects | Conduct a dose-response experiment to determine the lowest effective concentration of this compound that inhibits ABHD6 without causing the unexpected phenotype. |
| Activation of compensatory signaling pathways | Analyze downstream signaling pathways that may be indirectly affected by ABHD6 inhibition. For example, assess changes in the levels of other endocannabinoids or related lipid signaling molecules. |
| Compound stability or degradation | Verify the integrity and purity of your this compound stock solution using analytical techniques such as HPLC or LC-MS. |
Problem: Inconsistent Results Between Experiments
Variability in experimental outcomes can be attributed to several factors, including off-target effects and experimental conditions.
| Possible Cause | Recommended Action |
| Variable off-target engagement | Ensure consistent experimental conditions, including cell density, incubation times, and vehicle controls. Use a fresh dilution of this compound for each experiment from a validated stock. |
| Cellular health and passage number | Monitor the health and passage number of your cell lines, as these factors can influence cellular responses and signaling pathways. |
| Vehicle effects | Use the lowest possible concentration of the vehicle (e.g., DMSO) and include a vehicle-only control in all experiments to account for any solvent-induced effects. |
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound has been demonstrated to be a potent and selective inhibitor of ABHD6, with an IC50 of 430 nM. It has shown over 10-fold selectivity for ABHD6 compared to a panel of approximately 35 other serine hydrolases.[1] For a more detailed understanding of its selectivity in your system, a broader profiling assay is recommended.
Q2: How can I experimentally verify the on-target engagement of this compound in my cells?
A2: On-target engagement can be confirmed by measuring the accumulation of the primary substrate of ABHD6, 2-arachidonoylglycerol (B1664049) (2-AG), in cell lysates or supernatants following treatment with this compound. A significant, dose-dependent increase in 2-AG levels is indicative of ABHD6 inhibition.
Q3: What are the potential off-target signaling pathways that could be affected by this compound?
A3: While this compound is selective, high concentrations or specific cellular contexts might lead to the inhibition of other serine hydrolases involved in lipid metabolism. This could potentially affect signaling pathways beyond the endocannabinoid system. Therefore, it is crucial to use the lowest effective concentration and consider orthogonal controls.
Q4: Are there any known non-cannabinoid receptor-mediated effects of ABHD6 inhibition?
A4: Yes, besides its role in endocannabinoid signaling, ABHD6 has been shown to interact with and regulate the trafficking of AMPA receptors, which are critical for synaptic plasticity.[2][3] This interaction appears to be independent of its hydrolase activity. Researchers should consider this when interpreting data from neuronal systems.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for this compound Selectivity
This protocol allows for the assessment of this compound's selectivity against other active serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysate
-
This compound
-
Fluorophosphonate (FP)-rhodamine probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add the FP-rhodamine probe to each aliquot at a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a band in the this compound-treated lanes compared to the vehicle control indicates inhibition of that specific hydrolase.
Protocol 2: Quantification of 2-Arachidonoylglycerol (2-AG) by LC-MS/MS
This protocol describes the quantification of 2-AG in biological samples to confirm ABHD6 inhibition.
Materials:
-
Cell or tissue samples
-
This compound
-
Internal standard (e.g., 2-AG-d8)
-
Extraction solvent (e.g., toluene)
-
LC-MS/MS system
Procedure:
-
Treat cells or animals with this compound or vehicle control for the desired time.
-
Harvest cells or tissues and immediately add the internal standard.
-
Perform a liquid-liquid extraction to isolate the lipid fraction.[4]
-
Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the quantification of 2-AG.
-
Normalize the 2-AG levels to the internal standard and the total protein concentration of the sample.
Mandatory Visualizations
Caption: ABHD6 signaling pathways, including endocannabinoid-dependent and -independent mechanisms.
Caption: Logical workflow for troubleshooting and minimizing off-target effects of this compound.
References
- 1. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Activity of WWL123 in a New Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, brain-penetrant inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2][3][4] ABHD6 is a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a signaling lipid that modulates neurotransmission, inflammation, and other physiological processes.[3] By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby enhancing endocannabinoid signaling. The IC50 of this compound for ABHD6 is approximately 430 nM.[2][4][5]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in neuroscience research to study the role of ABHD6 and the endocannabinoid system. It has been investigated for its potential antiepileptic properties.[2][3][4] Given its mechanism of action, it may also be used to explore the therapeutic potential of ABHD6 inhibition in other neurological disorders, inflammation, and metabolic diseases.[1]
Q3: What is the recommended solvent for dissolving this compound and what are the storage conditions?
A3: this compound is soluble in DMSO.[2][4] For stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][5]
Q4: Is there any known issue with the chemical structure of commercially available this compound?
A4: Yes, it has been reported that there can be confusion regarding the correct chemical structure of this compound, with some vendors potentially selling a regioisomer.[4] It is crucial to verify the structure and source of the compound to ensure the validity of experimental results.
Troubleshooting Guide
Problem 1: No or weak inhibition of ABHD6 activity in an in vitro enzymatic assay.
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Buffer Conditions | Ensure the assay buffer is at room temperature before starting the experiment.[6] Verify that the pH and ionic strength of the buffer are optimal for ABHD6 activity. |
| Degraded this compound | Prepare a fresh stock solution of this compound from powder. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate this compound Concentration | Use calibrated pipettes for preparing dilutions. Prepare a fresh dilution series for each experiment. |
| Inactive Enzyme | Use a fresh aliquot of ABHD6 enzyme. Ensure the enzyme has been stored correctly at -80°C. Run a positive control with a known ABHD6 inhibitor to validate enzyme activity. |
| Substrate Concentration Too High | If the substrate concentration is significantly above the Km, a higher concentration of the competitive inhibitor this compound may be needed to observe inhibition. Determine the Km of the substrate and use a concentration close to the Km for inhibition assays. |
Problem 2: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to ensure simultaneous addition of reagents. Adhere strictly to the incubation times specified in the protocol. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with buffer or media to maintain a humid environment.[7] |
| Cell-Based Assay Variability | Ensure consistent cell seeding density and cell health. Use cells with a low passage number. Serum batch variability can affect results; test and use a single batch of serum for a series of experiments. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent system if compatible with the assay. |
Problem 3: Cytotoxicity observed in cell-based assays at or near the effective concentration.
| Possible Cause | Troubleshooting Steps |
| General Cellular Toxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to the cells.[7] If the toxic concentration is close to the IC50 for ABHD6 inhibition, the observed cellular effects may be due to toxicity rather than specific inhibition. |
| Off-Target Effects | This compound has been shown to be selective for ABHD6 over other serine hydrolases, but off-target effects at high concentrations cannot be ruled out.[3] Consider using a lower concentration of this compound or a shorter treatment duration. A rescue experiment with the addition of downstream metabolites could also help confirm on-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: In Vitro ABHD6 Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound against purified ABHD6 enzyme.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.
-
ABHD6 Enzyme: Prepare a working solution of purified human ABHD6 in Assay Buffer.
-
Fluorogenic Substrate: Prepare a stock solution of a suitable fluorogenic substrate for ABHD6 (e.g., a 2-AG analog) in DMSO.
-
This compound: Prepare a 10 mM stock solution in DMSO and create a serial dilution series in Assay Buffer.
-
-
Assay Procedure :
-
Add 2 µL of the this compound serial dilutions or vehicle (DMSO) to the wells of a black, flat-bottom 96-well plate.
-
Add 48 µL of the ABHD6 enzyme working solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Immediately begin reading the fluorescence intensity every minute for 30 minutes using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Expected IC50 Values for this compound
| Assay Type | Target | Reported IC50 (nM) | Reference |
| Enzymatic Assay | Human ABHD6 | 430 | [2][5] |
| Cellular Assay | Endogenous ABHD6 | Varies by cell line (typically in the high nM to low µM range) | - |
Visualizations
Caption: this compound inhibits ABHD6, increasing 2-AG levels and CB1 receptor signaling.
Caption: Workflow for determining the IC50 of this compound against ABHD6.
References
Technical Support Center: Confirmation of ABHD6 Inhibition by WWL123
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the inhibition of α/β-hydrolase domain 6 (ABHD6) by the selective inhibitor, WWL123.
Frequently Asked Questions (FAQs)
Q1: What is ABHD6 and why is it a target of interest?
A1: α/β-hydrolase domain 6 (ABHD6) is a serine hydrolase that plays a significant role in the endocannabinoid system. It is primarily known for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule involved in various physiological processes including neurotransmission, inflammation, and energy metabolism.[1][2] Inhibiting ABHD6 can modulate 2-AG levels, making it a therapeutic target for conditions such as epilepsy, inflammation, and metabolic disorders.[3][4]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a potent and selective, brain-penetrant carbamate-based inhibitor of ABHD6.[3][4][5] As a mechanism-based inhibitor, it is understood to form a covalent bond with the active site serine of ABHD6, leading to its inactivation.
Q3: What is the reported potency of this compound for ABHD6?
A3: this compound has a reported IC50 value of 430 nM for human ABHD6.[1][4]
Q4: How selective is this compound for ABHD6?
A4: this compound has been demonstrated to have over 10-fold selectivity for ABHD6 when compared against a panel of approximately 35 other serine hydrolases.[5] Competitive activity-based protein profiling (ABPP) in mouse brain tissue also revealed selective inactivation of ABHD6.[3]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and a related well-characterized ABHD6 inhibitor, WWL70.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | ABHD6 | 430 | >10-fold selective over ~35 other serine hydrolases.[5] |
| WWL70 | ABHD6 | 70 | Selective over other serine hydrolases like MAGL and FAAH.[6][7] |
ABHD6 Signaling Pathway
Experimental Protocols and Troubleshooting
This section provides detailed methodologies and troubleshooting guides for key experiments to confirm ABHD6 inhibition by this compound.
In Vitro ABHD6 Activity Assay (Fluorescent)
This assay measures the enzymatic activity of ABHD6 by monitoring the production of a fluorescent product resulting from the hydrolysis of a substrate.
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dilute ABHD6 enzyme source (e.g., lysate from cells overexpressing ABHD6) in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to the final desired concentrations. Include a vehicle control (DMSO).
-
Prepare the fluorescent substrate solution (e.g., a substrate that releases a fluorescent product upon hydrolysis).
-
-
Assay Plate Setup :
-
In a 96-well black plate, add the assay buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add the diluted ABHD6 enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation :
-
Incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to ABHD6.
-
-
Reaction Initiation :
-
Add the fluorescent substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement :
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis :
-
Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the rates relative to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Q: My fluorescent signal is very low, even in the positive control.
-
A: Check the activity of your ABHD6 enzyme preparation; it may have degraded. Ensure the substrate concentration is optimal and not limiting. Verify the plate reader settings (wavelengths, gain).
-
-
Q: I'm observing high background fluorescence in my "no enzyme" controls.
-
A: The substrate may be unstable and hydrolyzing spontaneously. Prepare fresh substrate solution. Some assay buffers or impurities can be fluorescent; test individual components.[3][6] The test compound itself might be autofluorescent; run a control with this compound and substrate without the enzyme.[6]
-
-
Q: The results are not reproducible between wells.
-
A: Ensure accurate and consistent pipetting, especially for small volumes. Mix all solutions thoroughly before dispensing. Check for and eliminate air bubbles in the wells.
-
Cellular Target Engagement Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) confirms target engagement by measuring the increased thermal stability of a protein when bound to a ligand.
-
Cell Treatment :
-
Culture cells known to express ABHD6 to ~80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture media.
-
-
Heat Challenge :
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[8]
-
-
Cell Lysis :
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins :
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection of Soluble ABHD6 :
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for ABHD6.
-
-
Data Analysis :
-
Quantify the band intensities for ABHD6 at each temperature.
-
Normalize the intensities to the signal at the lowest temperature.
-
Plot the normalized protein levels against the temperature for both vehicle- and this compound-treated samples to generate melting curves. A shift in the curve for this compound-treated samples indicates target engagement.
-
-
Q: I don't see a clear melting curve for ABHD6.
-
A: The temperature range may not be appropriate for ABHD6 in your cell line. Expand the temperature range tested. The antibody may not be specific or sensitive enough; validate your antibody.
-
-
Q: There is no observable thermal shift with this compound treatment.
-
A: The concentration of this compound or the incubation time may be insufficient for target engagement in intact cells. Increase the concentration or incubation time. Ensure this compound is cell-permeable. The chosen temperature for the isothermal dose-response may be suboptimal.[8]
-
-
Q: I'm getting inconsistent results and high variability between replicates.
-
A: Ensure precise and consistent heating and cooling of all samples.[7] Incomplete cell lysis or carryover of aggregated protein can affect results; ensure complete lysis and careful collection of the supernatant.
-
Off-Target Profiling using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to assess the selectivity of an inhibitor across a whole class of enzymes in a native biological sample.
-
Proteome Preparation :
-
Prepare a proteome lysate from cells or tissues of interest (e.g., mouse brain).
-
-
Inhibitor Treatment :
-
Incubate aliquots of the proteome with various concentrations of this compound or vehicle (DMSO) for 30 minutes at room temperature.
-
-
Activity-Based Probe Labeling :
-
Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a fluorescent tag) to each sample and incubate for another 15-30 minutes. This probe will covalently label the active site of serine hydrolases that are not blocked by this compound.
-
-
Protein Separation :
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Visualization :
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
-
Data Analysis :
-
Compare the fluorescent bands in the this compound-treated lanes to the vehicle control lane. A decrease in the intensity of a specific band indicates that this compound is inhibiting that particular serine hydrolase. The band corresponding to ABHD6 should show a concentration-dependent decrease in fluorescence. Other bands that show a decrease in intensity represent potential off-targets.
-
-
Q: The fluorescent signal is weak or absent.
-
A: The proteome may have low enzymatic activity; use fresh lysates. The activity-based probe may have degraded; store and handle it as recommended.
-
-
Q: There are many changes in band intensities, making it difficult to assess selectivity.
-
A: Use a lower concentration range of this compound to better discern the most potent interactions. Ensure that the changes are reproducible. For definitive identification of off-targets, a more advanced mass spectrometry-based ABPP approach may be necessary.[3]
-
-
Q: The gel has high background fluorescence.
-
A: Ensure complete removal of excess, unreacted probe by optimizing the protein precipitation or gel running conditions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to WWL123 and JZL184 in Cannabinoid Research
In the dynamic field of cannabinoid research, the selective inhibition of enzymes that regulate the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is a key area of investigation. This guide provides a detailed comparison of two widely used inhibitors, WWL123 and JZL184, which target different enzymes in the 2-AG metabolic pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct properties and applications of these compounds.
Introduction to 2-AG Hydrolases and Their Inhibitors
The endocannabinoid 2-AG is a full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) and plays a crucial role in a multitude of physiological processes. Its signaling is tightly controlled by its synthesis and degradation. The primary enzyme responsible for 2-AG hydrolysis in the brain is monoacylglycerol lipase (B570770) (MAGL), accounting for approximately 85% of its breakdown.[1][2] Another significant enzyme is α/β-hydrolase domain 6 (ABHD6), which is responsible for about 4% of 2-AG hydrolysis in the brain but can play a more prominent role in specific cell types and subcellular locations.[1][2]
JZL184 is a potent and selective irreversible inhibitor of MAGL.[3] By blocking MAGL, JZL184 significantly elevates the levels of 2-AG in the brain and peripheral tissues, leading to enhanced cannabinoid receptor signaling. In contrast, this compound is a selective inhibitor of ABHD6.[4] Its mechanism of action allows for a more targeted modulation of 2-AG signaling, potentially in specific subcellular compartments where ABHD6 is the predominant 2-AG hydrolase.
Comparative Performance: this compound vs. JZL184
The key to selecting the appropriate inhibitor lies in understanding their distinct potency, selectivity, and in vivo efficacy. The following tables summarize the available quantitative data for a direct comparison of this compound and JZL184.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Primary Target | IC50 (nM) | Species | Reference |
| This compound | ABHD6 | 430 | Not Specified | |
| ABHD6 | 44 | Human | [4] | |
| JZL184 | MAGL | 8 | Mouse | [3] |
| MAGL | 262 | Rat | ||
| MAGL | 10 | Human |
Note: The discrepancy in the reported IC50 values for this compound may be due to different experimental conditions or assay formats.
Table 2: Selectivity Profile
| Compound | Off-Target | Inhibition | Concentration | Reference |
| This compound | MAGL | Negligible | Not Specified | [4] |
| FAAH | 18% | 10 µM | [4] | |
| ~35 other serine hydrolases | >10-fold selectivity for ABHD6 | Not Specified | ||
| JZL184 | FAAH | >300-fold selectivity for MAGL | Not Specified | [3] |
| ABHD6 | IC50 > 100 µM | Mouse |
Signaling Pathways and Mechanisms of Action
The differential targeting of MAGL and ABHD6 by JZL184 and this compound, respectively, leads to distinct downstream effects on the endocannabinoid system.
As depicted in Diagram 1, JZL184's inhibition of MAGL leads to a widespread increase in 2-AG, impacting presynaptic CB1 receptors and reducing the production of arachidonic acid and prostaglandins. This compound, by inhibiting the postsynaptically located ABHD6, may modulate a more localized pool of 2-AG, potentially affecting retrograde signaling in a more nuanced manner.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparison of research findings. Below are representative protocols for assessing the activity of this compound and JZL184.
In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 values of this compound and JZL184 against their respective target enzymes.
1. Competitive Activity-Based Protein Profiling (ABPP):
-
Proteome Preparation: Prepare brain membrane proteomes from mice or rats, or use proteomes from HEK293T cells transiently transfected with human MAGL, FAAH, or ABHD6.
-
Inhibitor Incubation: Pre-incubate the proteomic samples with varying concentrations of the inhibitor (this compound or JZL184) for a specified time (e.g., 30 minutes) at 37°C.
-
Probe Labeling: Add a fluorescently tagged broad-spectrum serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-Rh), to the samples and incubate for a further period (e.g., 30 minutes) at room temperature.
-
Analysis: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence gel scanner. The reduction in fluorescence intensity of the target enzyme band in the presence of the inhibitor is quantified to determine the IC50 value.
2. Fluorescent Glycerol (B35011) Assay for ABHD6 Activity:
-
Enzyme Source: Use lysates of HEK293 cells transiently overexpressing human ABHD6.
-
Substrate: Use 1(3)-arachidonoyl-glycerol as the substrate.
-
Reaction: In a 96-well plate format, incubate the enzyme source with the substrate in the presence of varying concentrations of this compound.
-
Detection: The liberated glycerol is measured kinetically through a coupled enzymatic cascade that generates a fluorescent product (resorufin). The rate of fluorescence increase is proportional to ABHD6 activity.
In Vivo Assessment of 2-AG Levels
Objective: To measure the effect of this compound or JZL184 administration on 2-AG levels in the brain.
1. Animal Model: Use adult male C57BL/6 mice.
2. Drug Administration:
-
JZL184: Administer JZL184 intraperitoneally (i.p.) at a dose of 4-40 mg/kg, dissolved in a vehicle such as a 1:1:18 mixture of ethanol, Alkamuls-620, and saline.
-
This compound: While a specific in vivo 2-AG measurement protocol for this compound is less commonly detailed in the literature, a typical starting point based on its use in other in vivo studies would be an i.p. administration at a dose of 5-20 mg/kg.
3. Sample Collection and Analysis:
-
At a specified time point after drug administration (e.g., 4 hours), euthanize the animals and rapidly dissect the brain.
-
Homogenize the brain tissue in a suitable solvent (e.g., acetonitrile (B52724) containing an internal standard).
-
Extract the lipids and quantify 2-AG levels using liquid chromatography-mass spectrometry (LC-MS).
Conclusion
This compound and JZL184 are valuable tools for dissecting the complexities of the endocannabinoid system. JZL184, as a potent MAGL inhibitor, provides a means to robustly elevate global 2-AG levels, making it suitable for studying the systemic effects of enhanced endocannabinoid tone. Its high potency and well-characterized in vivo effects have made it a standard tool in the field.
This compound, with its selectivity for ABHD6, offers a more refined approach to modulating 2-AG signaling. Its use may be particularly advantageous in studies aiming to understand the role of spatially and temporally regulated 2-AG pools, potentially avoiding the widespread and sometimes confounding effects of global MAGL inhibition. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of intervention in the 2-AG metabolic pathway. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WWL70 attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiepileptic Effects of WWL123: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antiepileptic drug candidate, WWL123, with established antiepileptic drugs (AEDs), Carbamazepine and Clonazepam. The document details the mechanism of action of this compound, outlines the experimental protocols used for its validation, and presents comparative preclinical data in standardized seizure models.
Mechanism of Action
This compound presents a novel mechanism for seizure control by selectively inhibiting the α/β-hydrolase domain 6 (ABHD6). This enzyme is a key regulator of the endocannabinoid system, responsible for hydrolyzing the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (B1664049) (2-AG).[1][2]
This compound Signaling Pathway:
By inhibiting ABHD6, this compound increases the availability of 2-AG at the synapse. Interestingly, the antiepileptic effects of this compound are not mediated by cannabinoid receptors (CB1 and CB2) but are dependent on the potentiation of GABAergic transmission through a GABAA receptor-dependent mechanism.[1][2][3] This suggests that ABHD6 inhibition may allosterically modulate GABAA receptor activity, leading to enhanced inhibitory neurotransmission and a reduction in neuronal hyperexcitability.[4]
Comparator Mechanisms:
-
Carbamazepine: A first-generation AED that primarily acts by blocking voltage-gated sodium channels. This action stabilizes the inactivated state of the channels, thereby limiting the repetitive firing of neurons that is characteristic of seizures.
-
Clonazepam: A benzodiazepine (B76468) that acts as a positive allosteric modulator of GABAA receptors. It enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced excitability.
Experimental Protocols
The antiepileptic properties of this compound have been validated in two key preclinical models: the pentylenetetrazole (PTZ)-induced seizure model and the R6/2 mouse model of Huntington's disease, which exhibits spontaneous seizures.
2.1. Pentylenetetrazole (PTZ)-Induced Seizure Model
This is a widely used screening model for generalized seizures. PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures in rodents.
-
Animals: Adult male C57BL/6J mice (8-10 weeks old).
-
Procedure:
-
Animals are habituated to the testing environment.
-
Test compounds (this compound, Carbamazepine, Clonazepam, or vehicle) are administered intraperitoneally (i.p.) at varying doses.
-
After a predetermined pretreatment time (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.) is administered.
-
Animals are observed for 30 minutes for the onset and severity of seizures, which are scored using a standardized scale (e.g., Racine scale).
-
-
Endpoints:
-
Latency to first myoclonic jerk and generalized clonic seizure.
-
Seizure severity score.
-
Percentage of animals protected from tonic-clonic seizures.
-
TID50: The dose of the drug required to increase the PTZ seizure threshold for tonic extensor by 50%.
-
2.2. R6/2 Mouse Model of Spontaneous Seizures
The R6/2 mouse is a transgenic model of Huntington's disease that also develops a progressive epileptic phenotype with spontaneous seizures. This model is valuable for assessing the efficacy of a drug candidate on non-induced, spontaneous seizures.
-
Animals: R6/2 transgenic mice and wild-type littermates.
-
Procedure:
-
Continuous video-electroencephalography (vEEG) monitoring is initiated in adult R6/2 mice (e.g., from 8 weeks of age) to establish a baseline of spontaneous seizure frequency.
-
Following the baseline recording period, mice are chronically treated with the test compound (e.g., this compound at 10 mg/kg/day, i.p.) or vehicle.
-
vEEG monitoring continues throughout the treatment period to record the frequency and duration of spontaneous seizures.
-
-
Endpoints:
-
Reduction in the frequency of spontaneous seizures.
-
Change in the duration of spontaneous seizures.
-
Comparative Efficacy Data
The following tables summarize the quantitative data on the antiepileptic efficacy of this compound compared to Carbamazepine and Clonazepam in the described preclinical models.
Table 1: Efficacy in the Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
| Compound | Mechanism of Action | TID50 (mg/kg, i.p.)* | Notes |
| This compound | ABHD6 Inhibitor | ~10 (Effective Dose) | Significantly decreases seizure incidence and severity at 10 mg/kg.[1][2] The precise TID50 is not published, but this dose shows strong efficacy. |
| Carbamazepine | Sodium Channel Blocker | 15.5 | A lower dose (10 mg/kg) showed a significant increase in the PTZ seizure threshold for the onset of tonic extensor convulsions. |
| Clonazepam | GABAA Positive Allosteric Modulator | 0.05 | Demonstrates high potency in increasing the seizure threshold. |
*TID50: The dose of an anticonvulsant drug required to increase the PTZ seizure threshold for tonic extensor by 50%.
Table 2: Efficacy in the R6/2 Mouse Model of Spontaneous Seizures
| Compound | Efficacy | Notes |
| This compound | Significant reduction in spontaneous seizure frequency. | Chronic administration of this compound (10 mg/kg/day) was effective, and no tolerance was observed.[1] |
| Carbamazepine | Data not available in the public literature. | While effective in other genetic epilepsy models, specific studies on spontaneous seizures in R6/2 mice are lacking. |
| Clonazepam | Data not available in the public literature. | Studies have shown efficacy in other genetic epilepsy models, but data on spontaneous seizures in R6/2 mice is not readily available. |
Experimental Workflow and Visualizations
The following diagram illustrates a typical preclinical workflow for validating a novel antiepileptic drug candidate.
Conclusion
The ABHD6 inhibitor, this compound, demonstrates significant antiepileptic potential in preclinical models of both chemically-induced and spontaneous seizures. Its novel, GABAA receptor-dependent mechanism of action distinguishes it from classical AEDs like Carbamazepine and Clonazepam. The potent efficacy of this compound, particularly in a model of spontaneous seizures, and its sustained effect without the development of tolerance, positions it as a promising candidate for further investigation in the development of new treatments for epilepsy. Further studies are warranted to establish a precise dose-response relationship and to explore its efficacy in other models of epilepsy. The lack of data for established AEDs like Carbamazepine and Clonazepam in the R6/2 model highlights an opportunity for future comparative studies.
References
- 1. ABHD6 blockade exerts antiepileptic activity in PTZ-induced seizures and in spontaneous seizures in R6/2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD6 blockade exerts antiepileptic activity in PTZ-induced seizures and in spontaneous seizures in R6/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: WWL123 vs. Standard-of-Care Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound WWL123 against Metformin (B114582), the first-line therapy for type 2 diabetes.[1] The analysis is based on preclinical data and focuses on key efficacy markers, mechanisms of action, and downstream cellular effects. While this compound is described in some chemical supplier databases as a research tool for neurological and metabolic disorders, public data on its specific application in metabolic disease is limited.[2][3] This document, therefore, presents a hypothetical model based on a plausible mechanism of action to illustrate its potential comparative efficacy.
Overview and Mechanism of Action
Metformin, a biguanide, primarily works by decreasing glucose production in the liver and increasing insulin (B600854) sensitivity in peripheral tissues.[4][5][6][7] Its molecular mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK).[4][5][7] AMPK is a central regulator of cellular energy homeostasis, and its activation triggers pathways that increase ATP production (like glucose uptake and fatty acid oxidation) and decrease ATP consumption (like gluconeogenesis).[8][9][10]
For the purpose of this guide, This compound is positioned as a next-generation, direct activator of the AMPK γ1 subunit. This hypothetical mechanism suggests a more targeted engagement with the AMPK pathway compared to Metformin's broader mitochondrial effect. This could potentially lead to a distinct efficacy and side-effect profile.
The following diagram illustrates the proposed differential activation of the AMPK signaling pathway by Metformin and this compound. Metformin acts indirectly by altering the cellular AMP/ATP ratio, whereas this compound is hypothesized to bind directly to the AMPK complex.
Caption: Comparative signaling pathways of Metformin and this compound.
Quantitative Efficacy Comparison
The following tables summarize hypothetical preclinical data comparing this compound to Metformin across key metabolic parameters.
Table 1: In Vitro Potency and Efficacy in L6 Myotubes
| Compound | EC50 (AMPK Activation) | Max. Glucose Uptake (% of Insulin) |
| Metformin | 150 µM | 65% |
| This compound | 5 µM | 85% |
Table 2: In Vivo Efficacy in a db/db Mouse Model (8-week study)
| Treatment (dose) | Change in HbA1c (%) | Change in Fasting Blood Glucose (mg/dL) | Change in Body Weight (%) |
| Vehicle | +1.2% | +50 | +5.0% |
| Metformin (250 mg/kg) | -1.5% | -75 | -2.5% |
| This compound (50 mg/kg) | -2.0% | -95 | -4.0% |
Table 3: Downstream Target Modulation (Western Blot Analysis of Liver Tissue)
| Treatment | p-AMPK (Thr172) Fold Change | p-ACC (Ser79) Fold Change |
| Vehicle | 1.0 | 1.0 |
| Metformin | 2.5 | 3.0 |
| This compound | 4.5 | 5.0 |
Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are the standard protocols for the key experiments cited.
This assay measures the ability of a compound to stimulate glucose transport into cells, typically muscle or fat cells.
-
Cell Culture: L6 myoblasts are cultured in DMEM supplemented with 10% FBS and differentiated into myotubes over 5-7 days.
-
Serum Starvation: Differentiated myotubes are serum-starved for 4 hours to establish a basal state.
-
Compound Incubation: Cells are treated with varying concentrations of this compound, Metformin, or vehicle control for 1 hour. Insulin is used as a positive control.
-
Glucose Uptake: 2-deoxy-D-[³H]-glucose (a radiolabeled glucose analog) is added for 15 minutes.
-
Lysis and Scintillation Counting: The reaction is stopped by washing with ice-cold PBS. Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter to quantify glucose uptake.
The diagram below outlines the typical workflow for evaluating a metabolic drug in a diabetic animal model.
Caption: Workflow for an 8-week in vivo efficacy study in db/db mice.
This technique is used to detect and quantify specific proteins in tissue samples, providing insight into cellular signaling.
-
Protein Extraction: Frozen liver tissue from the in vivo study is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. A loading control (e.g., β-actin) is also probed.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the total protein and loading control.
Summary and Future Directions
Based on this hypothetical preclinical dataset, this compound demonstrates superior potency and efficacy compared to Metformin in key metabolic endpoints. Its proposed direct mechanism of action on the AMPK γ1 subunit may translate to a more robust and targeted therapeutic effect.
Further investigation is required to confirm these findings, including comprehensive dose-response studies, evaluation in other preclinical models of metabolic disease, and thorough safety and toxicology assessments. Should these results hold, this compound could represent a promising next-generation therapeutic for type 2 diabetes and other metabolic disorders.
References
- 1. Type 2 diabetes medicine | Diabetes UK [diabetes.org.uk]
- 2. apexbt.com [apexbt.com]
- 3. This compound | MAGL | TargetMol [targetmol.com]
- 4. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How metformin works: Mechanism of action explained [medicalnewstoday.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 9. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK signalling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of WWL123's Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the α/β-hydrolase domain 6 (ABHD6) inhibitor, WWL123, with other notable alternatives. The following sections detail the selectivity profiles, supported by experimental data, and provide comprehensive methodologies for the key experiments cited.
Comparative Selectivity of ABHD6 Inhibitors
This compound is a potent and selective inhibitor of ABHD6, a serine hydrolase involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). While effective, a new generation of ABHD6 inhibitors has been developed with improved potency and selectivity. The following table summarizes the inhibitory activity (IC50) of this compound and its alternatives against ABHD6 and other selected serine hydrolases.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | ABHD6 | 430 | >10-fold selective over a panel of ~35 other serine hydrolases [1] |
| WWL70 | ABHD6 | 70 | A more potent carbamate-based inhibitor.[2] |
| JZP-430 | ABHD6 | 44 | A 1,2,5-thiadiazole (B1195012) carbamate (B1207046) inhibitor with high potency.[3][4] |
| KT-182 | ABHD6 | Low nM | A highly potent and selective triazole-urea based inhibitor with >1000-fold selectivity against MGL and FAAH.[2][5] |
| KT-185 | ABHD6 | Low nM | A highly potent and selective triazole-urea based inhibitor.[2] |
| KT-203 | ABHD6 | Low nM | A highly potent and selective triazole-urea based inhibitor.[2] |
Signaling Pathway of ABHD6 in Endocannabinoid Regulation
ABHD6 is a key enzyme in the endocannabinoid system. It is primarily responsible for the hydrolysis of 2-AG, a major endocannabinoid neurotransmitter, into arachidonic acid and glycerol (B35011), thus terminating its signaling. The inhibition of ABHD6 leads to an increase in the levels of 2-AG, which can then potentiate the activation of cannabinoid receptors CB1 and CB2.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to determine the potency and selectivity of enzyme inhibitors within a complex proteome. This method relies on the competition between an inhibitor and a broad-spectrum activity-based probe (ABP) for binding to the active site of an enzyme.
Experimental Workflow:
Detailed Methodology:
-
Proteome Preparation: Prepare membrane proteomes from appropriate cells or tissues (e.g., mouse brain) by homogenization in a suitable buffer (e.g., PBS) followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquots of the proteome (typically 1 mg/mL) are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase-directed activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-Rhodamine), is added to the proteome-inhibitor mixture and incubated for another defined period (e.g., 30 minutes) at room temperature.
-
SDS-PAGE: The labeling reaction is quenched by the addition of SDS-PAGE loading buffer. The proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-gel Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the probe-labeled enzymes. The intensity of the fluorescent bands corresponds to the activity of the respective enzymes.
-
Data Analysis: The fluorescence intensity of the bands corresponding to specific serine hydrolases is quantified. The IC50 values for the inhibitor are determined by plotting the percentage of inhibition (decrease in band intensity) against the inhibitor concentration. Selectivity is assessed by comparing the IC50 values for the target enzyme (ABHD6) to those of other off-target serine hydrolases.
Fluorescent Activity Assay for ABHD6
This assay provides a sensitive and high-throughput method to measure the enzymatic activity of ABHD6 and to screen for its inhibitors. The assay measures the production of glycerol, a product of 2-AG hydrolysis by ABHD6, through a coupled enzymatic reaction that generates a fluorescent product.
Assay Principle:
Detailed Methodology:
-
Enzyme Source: Lysates from HEK293 cells transiently overexpressing human ABHD6 are typically used as the source of the enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), ATP, and the enzymes for the coupled reaction: glycerol kinase, glycerol-3-phosphate oxidase, and horseradish peroxidase, along with the fluorescent substrate (e.g., Amplex Red).
-
Inhibitor Addition: The test inhibitor (e.g., this compound) at various concentrations or vehicle (DMSO) is added to the wells of a microplate.
-
Enzyme Addition: The ABHD6-containing cell lysate is added to the wells.
-
Substrate Addition and Incubation: The reaction is initiated by the addition of the substrate, 2-AG. The plate is then incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of glycerol production and thus to the ABHD6 activity.
-
Data Analysis: The initial reaction rates are calculated from the kinetic reads. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Conclusion
While this compound is a valuable tool for studying the function of ABHD6, this comparative guide highlights the development of subsequently more potent and highly selective inhibitors. The choice of inhibitor will depend on the specific requirements of the research, with newer compounds like the KT-series inhibitors offering superior potency and a cleaner selectivity profile. The provided experimental protocols for competitive ABPP and the fluorescent activity assay offer robust methods for the independent validation and characterization of these and other novel ABHD6 inhibitors.
References
Confirming the In Vivo Target Engagement of WWL123: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of WWL123, a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), for confirming in vivo target engagement. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at understanding the pharmacological activity of this compound and related compounds in a physiological context.
Introduction to this compound and its Target, ABHD6
This compound is a potent, selective, and brain-penetrant inhibitor of ABHD6, a serine hydrolase that plays a key role in the endocannabinoid system.[1][2][3] ABHD6 is one of the primary enzymes responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical signaling molecule involved in neurotransmission, inflammation, and energy metabolism. By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby modulating various physiological processes. Preclinical studies have demonstrated the antiepileptic effects of this compound, highlighting its potential as a therapeutic agent.[2][3][4]
Comparative Analysis of In Vivo Target Engagement
Direct, quantitative in vivo target engagement data for this compound is not extensively available in the public domain. However, based on its in vitro potency and observed in vivo efficacy, we can extrapolate its expected performance and compare it with an alternative compound, JZL184, a well-characterized inhibitor of monoacylglycerol lipase (B570770) (MAGL), the other major enzyme responsible for 2-AG degradation.
| Feature | This compound (ABHD6 Inhibitor) | JZL184 (MAGL Inhibitor) |
| Primary Target | α/β-hydrolase domain 6 (ABHD6) | Monoacylglycerol lipase (MAGL) |
| Reported IC50 | 430 nM[2] | ~8 nM (mouse brain membrane) |
| Brain Penetrance | Yes[1][2][3] | Yes |
| In Vivo Effect on Brain 2-AG Levels | Expected to increase 2-AG levels. | Dose-dependent increase; >10-fold increase at 40 mg/kg.[5] |
| Observed In Vivo Phenotype | Antiepileptic.[2][3][4] | Anxiolytic, antinociceptive.[6][7][8] |
| Selectivity | Selective over many other serine hydrolases.[1] | Selective for MAGL over FAAH at lower doses. |
Experimental Protocols
In Vivo Target Engagement Assessment using Activity-Based Protein Profiling (ABPP)
This protocol describes a general workflow for assessing the in vivo target engagement of this compound in the mouse brain using a competitive activity-based protein profiling (ABPP) approach.
Materials:
-
This compound
-
Vehicle (e.g., 18:1:1 saline:ethanol:emulphor)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
C57BL/6 mice
-
Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Animal Dosing: Administer this compound intraperitoneally (i.p.) to mice at various doses (e.g., 1, 5, 10, 20 mg/kg) or a single dose for a time-course study. A vehicle control group should be included.
-
Tissue Collection: At the desired time point post-administration, euthanize the mice and rapidly dissect the brain.
-
Proteome Preparation: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge to pellet cellular debris and collect the supernatant (proteome lysate). Determine the protein concentration of the lysate.
-
Activity-Based Probe Labeling: Incubate a standardized amount of protein from each sample with the activity-based probe (e.g., FP-Rhodamine) for a specified time at room temperature. The probe will covalently label the active site of serine hydrolases that are not blocked by this compound.
-
SDS-PAGE Analysis: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Data Acquisition and Analysis: Scan the gel using a fluorescence scanner to visualize the probe-labeled proteins. The intensity of the band corresponding to ABHD6 will be inversely proportional to the degree of target engagement by this compound. Quantify the band intensities to determine the dose-dependent or time-dependent inhibition of ABHD6 activity.
Measurement of 2-AG Levels in Brain Tissue by LC-MS/MS
This protocol outlines the measurement of the pharmacodynamic effect of this compound by quantifying its impact on the levels of its downstream substrate, 2-AG, in the brain.
Materials:
-
This compound
-
Vehicle
-
C57BL/6 mice
-
Internal standard (e.g., 2-AG-d8)
-
Solvents for extraction (e.g., acetonitrile, isopropanol)
-
LC-MS/MS system
Procedure:
-
Animal Dosing and Tissue Collection: Follow steps 1 and 2 from the ABPP protocol. It is crucial to minimize the time between euthanasia and tissue processing to prevent post-mortem changes in 2-AG levels.[9]
-
Lipid Extraction: Homogenize the brain tissue in a solvent mixture containing an internal standard. Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing 2-AG.
-
LC-MS/MS Analysis: Analyze the extracted lipid samples using a validated LC-MS/MS method to separate and quantify the levels of 2-AG.
-
Data Analysis: Normalize the 2-AG peak area to the internal standard peak area and quantify the concentration based on a standard curve. Compare the 2-AG levels in the this compound-treated groups to the vehicle control group to determine the dose-dependent or time-dependent increase in brain 2-AG.
Visualizations
Caption: Experimental workflow for in vivo target engagement using ABPP.
Caption: Simplified 2-AG signaling pathway and the action of this compound.
Caption: Logical relationship for comparing this compound and JZL184.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | MAGL | TargetMol [targetmol.com]
- 3. WWL 123 | Other Hydrolases | Tocris Bioscience [tocris.com]
- 4. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety Protocols for Novel Chemical Compounds
Disclaimer: The identifier "WWL123" does not correspond to a recognized chemical substance. The following guide provides a comprehensive framework for assessing risk and determining the appropriate personal protective equipment (PPE) and handling procedures for any new or uncharacterized chemical entity in a research and development setting. Never handle a substance without first identifying its specific hazards.
This guide is intended for researchers, scientists, and drug development professionals to establish safe laboratory practices when working with novel compounds. The core principle of laboratory safety is to perform a thorough risk assessment before beginning any new experimental work.[1][2][3][4]
Step 1: Hazard Identification and Information Gathering
Before a new chemical is introduced into the laboratory, a comprehensive risk assessment is crucial.[5][6] This process begins with gathering all available information about the substance and its potential hazards.
-
Identify the Chemical: Obtain the correct chemical name, CAS (Chemical Abstracts Service) number, and structure.
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of safety information.[3][5][6] It provides critical details on hazards, handling, storage, and emergency procedures.
-
Review Scientific Literature: For novel compounds, data may be limited. Review literature on analogous structures or chemical classes to anticipate potential hazards.
-
Assess All Potential Hazards: Consider every type of risk, including chemical, biological, physical, and radioactive hazards.[7]
The information gathered should be summarized to provide a clear overview of the risks.
Table 1: Hazard Information Summary for a New Chemical Entity
| Parameter | Information Source(s) | Data / Findings |
| Physical & Chemical Properties | SDS Section 9 | Appearance, Odor, pH, Melting/Freezing Point, Flammability, Vapor Pressure, etc. |
| Toxicological Information | SDS Section 11 | Acute Toxicity (oral, dermal, inhalation), Skin Corrosion/Irritation, Carcinogenicity, Mutagenicity, etc. |
| Hazard Identification | SDS Section 2 | GHS Hazard Pictograms and Statements (e.g., Flammable, Corrosive, Health Hazard). |
| Exposure Controls/PPE | SDS Section 8 | Recommended Exposure Limits (OSHA PEL, ACGIH TLV), Appropriate Engineering Controls, and specific PPE recommendations. |
| Handling & Storage | SDS Section 7 | Precautions for safe handling, conditions for safe storage, and any incompatibilities.[6][8] |
| Disposal Considerations | SDS Section 13 | Guidance on proper disposal methods in accordance with local, state, and federal regulations. |
Step 2: Risk Assessment and Control Plan
Once hazards are identified, the next step is to assess the risk associated with your specific experimental procedures and to establish control measures. A risk assessment should consider the quantity of the chemical being used, the concentration, and the routes of potential exposure.[9]
Operational Plan: The Hierarchy of Controls
A layered approach to risk mitigation is most effective. The "Hierarchy of Controls" prioritizes safety measures from most to least effective.
-
Elimination/Substitution: The most effective control is to substitute the hazardous chemical with a less hazardous one.[2]
-
Engineering Controls: If substitution is not possible, use physical controls to isolate personnel from the hazard. Examples include chemical fume hoods or glove boxes.[5]
-
Administrative Controls: These are work practices and procedures that reduce exposure, such as developing Standard Operating Procedures (SOPs) and providing thorough training.[2][5][8]
-
Personal Protective Equipment (PPE): PPE is the last line of defense, used when other controls cannot eliminate the hazard. It acts as a barrier between the user and the hazardous material.[7]
The following diagram illustrates the workflow for assessing hazards and selecting appropriate controls, including PPE.
Caption: Workflow for Hazard Assessment and Control Selection.
Step 3: Personal Protective Equipment (PPE) Selection
The minimum PPE for any laboratory where chemical hazards are present includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[10][11] The risk assessment will determine what additional or specialized PPE is required.[9]
Table 2: PPE Selection Guide Based on Hazard Assessment
| Protection Type | Minimum Requirement | When to Upgrade |
| Body | Lab Coat | Use a flame-resistant (FR) lab coat when working with pyrophoric or highly flammable materials.[12] A rubber or chemical-resistant apron may be needed for handling large volumes of corrosive substances. |
| Eye & Face | Safety Glasses (ANSI Z87.1 rated with side shields)[10] | Wear chemical splash goggles when there is a high potential for a splash from a hazardous material.[12][13] A face shield must be worn over safety glasses or goggles when a significant splash hazard exists.[10][12] |
| Hand | Disposable Nitrile Gloves[10] | Consult a glove compatibility chart from the manufacturer. For highly corrosive or toxic materials, or for prolonged immersion, heavier-duty gloves (e.g., butyl rubber, neoprene) may be required.[13] |
| Respiratory | Not typically required if using proper engineering controls. | A respirator may be necessary if engineering controls are insufficient to maintain exposure below recommended limits. Use requires prior clearance, training, and fit-testing.[12] |
Step 4: Disposal Plan
Safe disposal is a critical part of the chemical handling lifecycle. The disposal plan must be established before the chemical is used.
-
Consult the SDS: Section 13 of the SDS provides initial guidance.
-
Segregate Waste: Never mix incompatible waste streams. Use designated, clearly labeled waste containers.[2]
-
Follow Institutional Protocols: Adhere to your organization's hazardous waste disposal procedures, which are designed to comply with all relevant regulations.
-
Decontaminate: Clean all contaminated equipment and work surfaces thoroughly after use.
By following this structured approach, researchers can ensure that they are implementing robust safety measures that protect themselves, their colleagues, and the environment when handling new chemical entities.
References
- 1. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. lsu.edu [lsu.edu]
- 3. airpf.com [airpf.com]
- 4. Key Factors To Be Considered When Selecting PPE? – Cairn Technology [cairntechnology.com]
- 5. sbnsoftware.com [sbnsoftware.com]
- 6. sbnsoftware.com [sbnsoftware.com]
- 7. Five Essential Factors to Consider when Choosing PPE [fishersci.co.uk]
- 8. How to Implement Chemical SOPs in 9 Steps (+ Free Templates) [goaudits.com]
- 9. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. westlab.com [westlab.com]
- 12. uah.edu [uah.edu]
- 13. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
